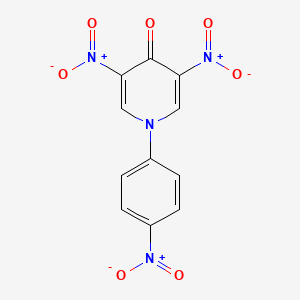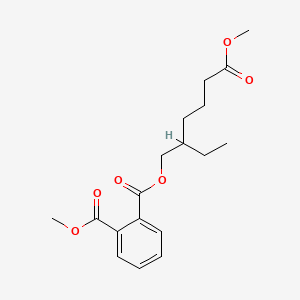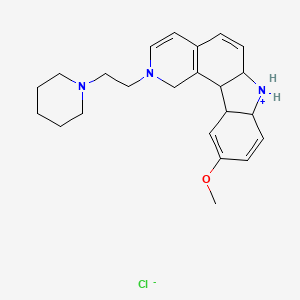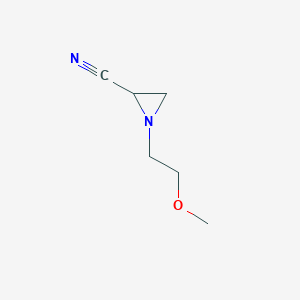
2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde is an organic compound with a unique structure characterized by multiple methyl groups and a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde typically involves the reaction of 2,2,4,5,5-pentamethyl-2,5-dihydro-1H-imidazole with specific reagents under controlled conditions. One common method involves the use of lithium diisopropylamide (LDA) to generate a dianion, which then reacts with functionalized nitroxyl radicals .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include lithium diisopropylamide (LDA) for generating dianions, and nitroxyl radicals for functionalization . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives, such as enamino ketones, enamino imines, and enamino nitriles .
Aplicaciones Científicas De Investigación
2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde exerts its effects involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound’s structure allows it to participate in various chemical reactions, leading to the formation of different products that can interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazole
- 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazole-3-oxide
- 1-Hydroxy-2,2,4,5,5-pentamethyl-2,5-dihydro-1H-imidazole
Uniqueness
2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde is unique due to its specific structure, which includes a pyrrole ring and multiple methyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science .
Propiedades
| 77191-07-2 | |
Fórmula molecular |
C10H17NO |
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
2,2,4,5,5-pentamethyl-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C10H17NO/c1-7-8(6-12)10(4,5)11-9(7,2)3/h6,11H,1-5H3 |
Clave InChI |
KQCAARBOQRQIKO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(NC1(C)C)(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-amino-5-[(4-hydroxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraen-5-yl)amino]-6-oxo-1H-pyrimidin-4-yl]formamide](/img/structure/B14434609.png)



![Trimethyl[1-(phenylsulfanyl)propyl]silane](/img/structure/B14434653.png)



